Aza(3-(4-chloro-3-methylphenyl)-7,7-dimethyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane
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Overview
Description
Aza(3-(4-chloro-3-methylphenyl)-7,7-dimethyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic and heterocyclic elements, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aza(3-(4-chloro-3-methylphenyl)-7,7-dimethyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane involves multiple steps, typically starting with the preparation of the core cinnoline structureThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
Aza(3-(4-chloro-3-methylphenyl)-7,7-dimethyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and various catalysts (e.g., palladium, platinum). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted cinnoline derivatives .
Scientific Research Applications
Aza(3-(4-chloro-3-methylphenyl)-7,7-dimethyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Aza(3-(4-chloro-3-methylphenyl)-7,7-dimethyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Aza(3-(4-chloro-3-methylphenyl)-7,7-dimethyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane include other cinnoline derivatives and heterocyclic compounds with similar structural features. Examples include:
- 3-(4-chlorophenyl)-7,7-dimethylcinnoline
- 3-(4-methylphenyl)-7,7-dimethylcinnoline
- 3-(4-bromophenyl)-7,7-dimethylcinnoline .
Uniqueness
What sets this compound apart from similar compounds is its specific combination of substituents and functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
(E)-3-(4-chloro-3-methylphenyl)-N-ethoxy-7,7-dimethyl-6,8-dihydrocinnolin-5-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-5-24-23-18-11-19(3,4)10-17-14(18)9-16(21-22-17)13-6-7-15(20)12(2)8-13/h6-9H,5,10-11H2,1-4H3/b23-18+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXLNCAWMHIIRB-PTGBLXJZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C1CC(CC2=NN=C(C=C21)C3=CC(=C(C=C3)Cl)C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C/1\CC(CC2=NN=C(C=C21)C3=CC(=C(C=C3)Cl)C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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